molecular formula C13H19N3O2 B12050808 Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate

Cat. No.: B12050808
M. Wt: 249.31 g/mol
InChI Key: SBGWSGCOWAHBCE-UHFFFAOYSA-N
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Description

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a pyridine ring substituted with an ethyl ester and a diazepane moiety

Preparation Methods

The synthesis of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,4-diazepane in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazepane moiety is known to interact with GABA receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Pyridine derivatives: These include compounds like nicotinic acid and pyridoxine, which share the pyridine ring structure but differ in their functional groups and biological activities.

    Diazepane derivatives: Compounds like diazepam and other benzodiazepines, which contain the diazepane ring but have different substituents and pharmacological effects.

    Ethyl esters: Similar compounds include ethyl nicotinate and ethyl 4-aminobenzoate, which have different aromatic rings and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-4-5-12(15-10-11)16-8-3-6-14-7-9-16/h4-5,10,14H,2-3,6-9H2,1H3

InChI Key

SBGWSGCOWAHBCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCCNCC2

Origin of Product

United States

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